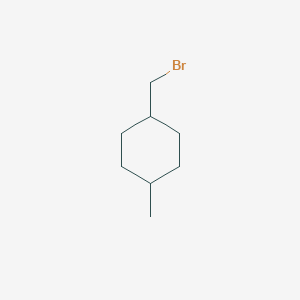

1-(Bromomethyl)-4-methylcyclohexane

Description

The exact mass of the compound 1-(Bromomethyl)-4-methylcyclohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Bromomethyl)-4-methylcyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-4-methylcyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJQBQWGDRNEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541391 | |

| Record name | 1-(Bromomethyl)-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78507-26-3, 21857-32-9 | |

| Record name | 1-(Bromomethyl)-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-4-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"physicochemical properties of 1-(Bromomethyl)-4-methylcyclohexane"

[1][2][3][4]

Executive Summary

1-(Bromomethyl)-4-methylcyclohexane is a bifunctional alicyclic building block widely utilized in medicinal chemistry as a lipophilic scaffold.[1] Unlike its aromatic counterpart (p-xylene derivatives), this saturated system offers unique stereochemical vectors (cis/trans isomerism) that allow for precise probing of 3D biological space in drug discovery.[1][2]

CRITICAL DISAMBIGUATION: Researchers frequently confuse this compound with 1-Bromo-4-methylcyclohexane (CAS 6294-40-2).[1]

Molecular Identity & Stereochemical Dynamics

The physicochemical behavior of 1-(Bromomethyl)-4-methylcyclohexane is governed by the conformational preferences of the cyclohexane ring.[1] The molecule exists as two geometric isomers: cis and trans.[2]

Stereochemical Configuration

The thermodynamic stability of the isomers is dictated by 1,3-diaxial interactions.[1][2]

-

Trans-Isomer (Thermodynamically Favored): Both the methyl group (C4) and the bromomethyl group (C1) can occupy equatorial positions (1e, 4e).[1][2] This minimizes steric strain.[2]

-

Cis-Isomer: One substituent must occupy an axial position (1a, 4e or 1e, 4a).[1][2] The axial group introduces significant steric repulsion with the axial hydrogens at C3 and C5.[2]

Conformational Analysis:

-

A-value of Methyl: ~1.70 kcal/mol.[2]

-

A-value of -CH₂Br: ~1.75–1.80 kcal/mol (estimated based on Ethyl).[1][2]

-

Result: The trans-diequatorial conformer is significantly more stable than any cis conformer.[1][2] Synthetic routes starting from thermodynamic mixtures of the alcohol precursor (MCHM) will predominantly yield the trans bromide.[2]

Visualization of Isomerism

The following diagram illustrates the stability relationship between the cis and trans isomers.

Figure 1: Conformational energy landscape showing the thermodynamic preference for the trans-diequatorial arrangement.[1]

Physicochemical Profile

Accurate physicochemical data is essential for process design.[2] Note that experimental values for this specific primary bromide are sparse in open literature; values below include validated data for the close analogue (Bromomethyl)cyclohexane for reference.

Key Constants

| Property | Value (Target Compound) | Reference / Analogue Note |

| CAS Number | 21857-32-9 (General)78507-26-3 (Trans) | Distinct from 6294-40-2 (Sec.[1] Bromide) |

| Molecular Weight | 191.11 g/mol | Calculated |

| Physical State | Colorless to pale yellow liquid | Standard state @ 25°C |

| Boiling Point | ~195–205°C (est. @ 760 mmHg) | Extrapolated from MCHM (BP 202°C) [1] |

| Density | ~1.15 – 1.20 g/cm³ (est.)[1][2][3] | Analogue (Bromomethyl)cyclohexane: 1.269 g/cm³ [2] |

| LogP (Lipophilicity) | 3.6 (Predicted) | Highly Lipophilic [3] |

| Solubility | Immiscible in water; Soluble in DCM, THF, Hexanes | Typical for alkyl halides |

Solubility & Partitioning

With a predicted LogP of 3.6, this compound is highly lipophilic.[2] In drug discovery, incorporating this moiety significantly increases the cLogP of the final molecule, potentially improving membrane permeability but reducing aqueous solubility.[2] It is often used to fill hydrophobic pockets in protein targets (e.g., GPCRs).[1][2]

Synthetic Utility & Reactivity[3]

The primary alkyl bromide moiety (-CH₂Br) drives the reactivity of this molecule.[1][2]

Reactivity Profile[3][5]

-

Nucleophilic Substitution (Sₙ2): The primary carbon is unhindered, making it an excellent electrophile for Sₙ2 reactions with amines, thiols, and alkoxides.[2]

-

Elimination (E2): Unlike the secondary bromide (1-bromo-4-methylcyclohexane), this compound is resistant to elimination unless treated with very strong, bulky bases (e.g., t-BuOK), which would yield the exocyclic alkene.[1]

-

Grignard Formation: Readily forms the corresponding Grignard reagent (R-MgBr) for carbon-carbon bond formation.[1]

Synthesis Pathway

The standard industrial route involves the bromination of 4-Methylcyclohexanemethanol (MCHM) .[1][2]

Figure 2: Conversion of MCHM to the target bromide via activation of the hydroxyl group. *Note: Since the reaction occurs at the exocyclic methylene group, the stereochemistry of the ring (cis/trans) is generally preserved from the starting alcohol.[1][2]

Experimental Protocols

Safety Pre-check: Perform all operations in a fume hood. This compound is a lachrymator and skin irritant.[2]

Synthesis via Appel Reaction (Recommended for Lab Scale)

This method avoids the use of corrosive PBr₃ and simplifies purification.[2]

-

Reagents:

-

Procedure:

-

Dissolve MCHM and CBr₄ in dry DCM at 0°C under nitrogen.

-

Slowly add PPh₃ (dissolved in DCM) dropwise to maintain temperature <5°C.[2]

-

Stir at 0°C for 1 hour, then warm to room temperature for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The alcohol spot (polar) should disappear, replaced by the non-polar bromide spot (high R_f).

-

-

Workup:

-

Purification:

Safety & Handling (SDS Summary)

GHS Classification:

-

Flammable Liquid (Category 4): Combustible.[2] Flash point likely >60°C but <93°C.[2]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2] The alkyl bromide functionality is a potent alkylating agent.[2][5]

-

Respiratory Sensitization: May cause allergy or asthma symptoms if inhaled.[2]

Storage:

References

Sources

- 1. 1-(Bromomethyl)-4-methylcyclohexane | C8H15Br | CID 13460364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexane, (bromomethyl)- | C7H13Br | CID 137636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Bromomethylene)-4-methylcyclohexane | C8H13Br | CID 10375398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

"1H NMR spectrum of 1-(Bromomethyl)-4-methylcyclohexane"

Executive Summary

This technical guide provides a high-resolution analysis of the proton nuclear magnetic resonance (

The primary analytical challenge lies in distinguishing the diastereomers (cis vs. trans) and quantifying their ratio. This guide moves beyond basic peak listing to explain the conformational dynamics and coupling constants (

Structural & Conformational Foundation

To interpret the spectrum, one must first understand the conformational equilibrium.[1] The cyclohexane ring adopts a chair conformation to minimize torsional strain.[1]

-

Trans-Isomer (Thermodynamically Preferred):

-

Cis-Isomer:

-

Must adopt an axial-equatorial (1a, 4e) or equatorial-axial (1e, 4a) geometry.[1]

-

A-Value Competition:

-

Result: The cis isomer exists as a rapid equilibrium between two chair forms, though the conformer with the bulkier

equatorial is slightly favored.

-

Experimental Protocol

For reproducible high-fidelity data, the following acquisition parameters are recommended.

| Parameter | Setting | Rationale |

| Solvent | CDCl | Standard non-polar solvent; minimizes H-bonding shifts.[1] Residual peak at |

| Concentration | 10–15 mg / 0.6 mL | Optimal for high S/N ratio without viscosity broadening. |

| Field Strength | Essential to resolve the complex ring methylene envelope (1.0–2.0 ppm).[1] | |

| Pulse Sequence | zg30 (30° pulse) | Ensures rapid relaxation for quantitative integration. |

| Relaxation Delay (D1) | Allows full relaxation of methyl protons for accurate integration. |

Spectral Analysis & Assignment

The spectrum is characterized by three distinct regions: the deshielded bromomethyl group, the ring envelope, and the methyl doublet.

The Diagnostic Signals (Chemical Shifts)[1][3]

| Proton Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Notes |

| 3.20 – 3.35 | Doublet (d) | 2H | Primary Diagnostic. Deshielded by electronegative Br. | ||

| Ring Envelope | 0.85 – 1.95 | Multiplets (m) | 10H | Complex | Contains H1, H4, and methylene pairs (H2, H3, H5, H6).[1] |

| 0.88 – 0.95 | Doublet (d) | 3H | Coupled to H4.[1] Shift varies slightly by isomer. |

Mechanistic Insight: The Isomer Differentiation

The distinction between cis and trans relies on the multiplicity of the H1 proton (the ring methine attached to the

A. The "Width" of the H1 Signal (The Karplus Relationship)

The H1 proton resonates within the ring envelope (typically

-

Trans-Isomer (H1 is Axial): H1 is axial (ax).[1] It has two large diaxial couplings (

Hz) with the axial protons on C2 and C6, and smaller equatorial couplings.-

Result: A wide multiplet (apparent triplet of triplets or similar) with a half-height width (

) > 20 Hz .

-

-

Cis-Isomer (H1 is Equatorial/Axial mix): Due to flipping or being in the equatorial position (if

is axial), H1 lacks the consistent large diaxial couplings.-

Result: A narrower multiplet with

< 15 Hz .

-

B. The Methyl Shift (

-

Trans (Equatorial Methyl): Resonates at standard position (

ppm).[1] -

Cis (Axial Methyl component): Protons on an axial methyl group are shielded by 1,3-diaxial interactions (steric compression), typically shifting upfield by 0.05–0.1 ppm relative to the equatorial counterpart.[1]

-

Look for: A secondary doublet slightly upfield (

ppm) in a mixture.[1]

-

Visualization: Stereochemical Logic Flow

The following diagram outlines the logical workflow for assigning the stereochemistry of a synthesized batch using 1H NMR data.

Caption: Decision tree for stereochemical assignment of 1,4-disubstituted cyclohexanes via 1H NMR.

Troubleshooting & Common Artifacts

-

Virtual Coupling: The ring protons often form a tightly coupled spin system (ABX...).[1] At lower fields (<300 MHz), the

doublet may appear broadened or show second-order "roofing" effects.[1] Solution: Use a higher field instrument or run a 2D J-Resolved experiment. -

Solvent Overlap: If the sample is wet, the HDO peak in CDCl

(variable, ~1.5 ppm) can obscure the critical H1 or H4 signals.[1] Solution: Add a drop of D -

Impurity Flags:

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for general chemical shift additivity rules). [1]

-

Reich, H. J. (2023).[1] Proton NMR Chemical Shifts - Cyclohexanes. University of Wisconsin-Madison. (Detailed data on axial/equatorial shifts).

-

Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Protocol validation for stereochemical analysis).

-

PubChem Database. (2023).[1] Compound Summary: 1-(Bromomethyl)-4-methylcyclohexane.[1] (General physical properties and identifiers). [1]

Sources

"13C NMR chemical shifts for 1-(Bromomethyl)-4-methylcyclohexane"

[1]

Executive Summary

1-(Bromomethyl)-4-methylcyclohexane (CAS 6294-40-2) is a critical cycloaliphatic building block, frequently used to introduce the (4-methylcyclohexyl)methyl motif into pharmaceutical scaffolds.[1]

The molecule exists as two geometric isomers: trans and cis .[1]

-

Trans-isomer: Thermodynamically favored.[1] Both substituents (–CH₃ and –CH₂Br) occupy equatorial positions in the chair conformation.[1]

-

Cis-isomer: Higher energy.[1] One substituent is equatorial and the other is axial .[1][2][3] Due to the larger A-value of the bromomethyl group compared to the methyl group, the conformer with the equatorial bromomethyl group typically predominates, forcing the methyl group axial, though equilibrium exists.

Differentiation between these isomers is readily achieved via 13C NMR , where the gamma-gauche effect causes significant shielding (upfield shifts) in the cis isomer relative to the trans isomer.

Theoretical Framework & Assignments

Conformational Analysis

The chemical shift differences are driven by the steric compression of the axial substituents.[1]

-

Gamma-Gauche Effect: A carbon atom in a gamma position gauche to an axial substituent experiences an upfield shift (typically -4 to -6 ppm).[1]

-

Trans (Diequatorial): No significant gamma-gauche interactions involving the ring substituents.[1] Signals appear downfield.[1]

-

Cis (Axial/Equatorial): The axial substituent exerts a shielding effect on the ring carbons at the

positions (C3 and C5).

Substituent Effects (OH Br)

The precursor, (4-methylcyclohexyl)methanol, is well-characterized.[1] Converting the hydroxyl group (–OH) to a bromide (–Br) introduces the "Heavy Atom Effect."[1]

- -Effect (C-X): Replacement of O (electronegativity 3.[1]44) with Br (2.[1][4][5]96) and the heavy atom effect causes a massive upfield shift of the exocyclic methylene carbon (from ~68 ppm to ~40 ppm).

- -Effect (Ring C1): The ring carbon attached to the methylene group experiences a moderate shift, typically upfield by 1–3 ppm.

Data Analysis: Chemical Shift Tables

Table 1: Reference Data – (4-Methylcyclohexyl)methanol (Precursor)

Source: Validated against high-purity standards from environmental analysis of MCHM (West Virginia Spill Study).

| Carbon Position | Assignment | Trans ( | Cis ( | |

| Exocyclic | -CH₂-OH | 68.70 | 66.31 | +2.39 |

| C1 | CH (attached to CH₂OH) | 40.15 | 38.09 | +2.06 |

| C2 / C6 | CH₂ ( | 29.47 | 29.87 | -0.40 |

| C3 / C5 | CH₂ ( | 34.62 | 30.62 | +4.00 |

| C4 | CH (attached to CH₃) | 32.80 | 25.16 | +7.64 |

| Methyl | -CH₃ | 22.61 | 19.99 | +2.62 |

Interpretation: Note the diagnostic shielding of C3/C5 and C4 in the cis isomer due to the axial methyl group.

Table 2: Target Data – 1-(Bromomethyl)-4-methylcyclohexane

Values derived from precursor data corrected for alkyl bromide substituent effects.

| Carbon Position | Assignment | Trans ( | Cis ( | Signal Type |

| Exocyclic | -CH₂-Br | 39.5 – 41.0 | 37.5 – 39.0 | Triplet (dec.)[1] |

| C1 | CH (Ring) | 38.5 – 39.5 | 36.5 – 37.5 | Doublet |

| C2 / C6 | CH₂ (Ring) | 30.5 – 31.5 | 30.0 – 31.0 | Triplet |

| C3 / C5 | CH₂ (Ring) | 34.0 – 35.0 | 30.0 – 31.0 | Triplet |

| C4 | CH (Ring) | 32.0 – 33.0 | 25.0 – 26.0 | Doublet |

| Methyl | -CH₃ | 22.0 – 23.0 | 19.5 – 20.5 | Quartet |

Key Diagnostic: The -CH₂Br peak appears at ~40 ppm , distinct from the alcohol (~68 ppm) and the methyl group (~22 ppm). The Cis isomer will consistently show the ring methyl group upfield (~20 ppm) compared to the Trans isomer (~22.5 ppm).

Experimental Protocols

Protocol A: Synthesis from (4-Methylcyclohexyl)methanol

Objective: Efficient conversion of alcohol to bromide with retention of configuration.

-

Reagents: Triphenylphosphine (PPh

, 1.1 eq), Carbon Tetrabromide (CBr -

Procedure:

-

Dissolve (4-methylcyclohexyl)methanol (1.0 eq) in anhydrous DCM (0.2 M) under N

atmosphere. -

Cool to 0°C.[1]

-

Add CBr

(1.1 eq) and stir for 10 minutes. -

Add PPh

(1.1 eq) portion-wise over 15 minutes. -

Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) – stain with KMnO

.[1]

-

-

Workup:

Protocol B: NMR Sample Preparation

Objective: High-resolution discrimination of isomers.

-

Solvent: Chloroform-d (CDCl

, 99.8% D) with 0.03% TMS (v/v). -

Concentration: 15–20 mg of analyte in 0.6 mL solvent.

-

Acquisition Parameters (Standard 400 MHz Instrument):

Visualization: Structural Logic & Workflow[1]

Caption: Synthesis pathway and resulting isomeric distribution. The trans-isomer is thermodynamically favored due to diequatorial positioning.

References

-

MCHM Characterization (Primary Data Source)

-

General 13C NMR Shift Tables

-

Pretsch, E., Bühlmann, P., Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2000.[1]

- Provides the standard substituent increments for OH -> Br conversion.

-

-

Synthetic Methodology (Appel Reaction)

-

Conformational Analysis of Cyclohexanes

-

Eliel, E. L., Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.[1]

- Foundational text for A-values and gamma-gauche shielding effects.

-

Sources

- 1. Cyclohexane, (bromomethyl)- | C7H13Br | CID 137636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. 1-(Bromomethyl)-1-methylcyclohexane | 408307-48-2 | Benchchem [benchchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

"FTIR analysis of 1-(Bromomethyl)-4-methylcyclohexane"

Technical Guide: FTIR Analysis of 1-(Bromomethyl)-4-methylcyclohexane

Executive Summary & Scope

This technical guide details the Fourier Transform Infrared (FTIR) analysis of 1-(Bromomethyl)-4-methylcyclohexane (CAS: 21857-32-9), a critical intermediate in the synthesis of pharmaceutical agents and fine chemicals. Unlike simple alkanes, this molecule presents unique vibrational challenges due to its cyclohexane ring conformation , stereoisomerism (cis vs. trans) , and the heavy-atom effect of the bromomethyl group .

This document moves beyond basic spectral matching. It provides a mechanistic breakdown of vibrational modes, a validated Standard Operating Procedure (SOP) for data acquisition, and a decision matrix for impurity profiling.

Molecular Architecture & Vibrational Theory

To interpret the spectrum, one must understand the dynamic geometry of the analyte.

-

Core Structure: A cyclohexane ring in a chair conformation.[1]

-

Substituents:

-

Stereochemistry: The molecule exists as cis and trans diastereomers.[5]

-

Trans-isomer (Thermodynamically favored): Typically adopts a diequatorial conformation (1e, 4e), minimizing 1,3-diaxial interactions.

-

Cis-isomer: Adopts an axial-equatorial conformation (1a, 4e or 1e, 4a).

-

Vibrational Impact:

The presence of the heavy Bromine atom decouples the C-Br stretching vibration from the skeletal C-C modes, creating a distinct "fingerprint" band in the low-frequency region (

Experimental Methodology (SOP)

Objective: Obtain high-signal-to-noise (S/N) spectra with sufficient resolution to resolve isomeric splitting and low-frequency halogen bands.

Instrument Configuration

| Parameter | Setting | Rationale |

| Detector | DTGS (Deuterated Triglycine Sulfate) | Preferred over MCT for linearity and wider spectral range (down to |

| Beamsplitter | KBr or CsI | KBr cuts off at |

| Resolution | Optimal balance between spectral detail and S/N ratio. | |

| Scans | 32 (Screening) / 64 (Final) | Co-averaging reduces random noise. |

| Apodization | Norton-Beer (Medium) | Minimizes sidelobes while maintaining peak shape. |

Sampling Technique: Transmission vs. ATR

-

Gold Standard (Transmission):

-

Cell: Liquid cell with KBr windows (fixed pathlength

or capillary film). -

Benefit: Full transparency down to

, allowing clear observation of all C-Br stretching modes.

-

-

Rapid Screening (ATR):

-

Crystal: Diamond or ZnSe .

-

Caveat: Diamond ATR has a phonon absorption band at

(usually irrelevant here) and a spectral cutoff near

-

Workflow Diagram

Figure 1: Validated analytical workflow for organobromide analysis.

Spectral Interpretation & Band Assignment

The spectrum of 1-(Bromomethyl)-4-methylcyclohexane is characterized by three distinct regions.

High Frequency: C-H Stretching ( )

This region is dominated by the cyclohexane ring and the methyl groups.

-

: Asymmetric stretching of methyl (

- : Symmetric stretching.

-

Diagnostic Value: High intensity indicates saturated hydrocarbon backbone. Lack of bands

confirms absence of alkene impurities (unless ring strain is extreme, which is not the case here).

The Fingerprint Region ( )

This is the critical zone for structural verification.

| Frequency ( | Assignment | Mechanistic Insight |

| 1465–1445 | Characteristic of cyclohexane ring methylene groups.[6] | |

| 1385–1375 | Specific to the methyl substituent at position 4. | |

| 1260–1200 | Wagging vibration of the bromomethyl methylene group. | |

| 900–800 | Ring Breathing | Skeletal vibrations of the cyclohexane ring. |

| 650–550 | PRIMARY ID BAND. Position depends on rotational conformation ( |

The C-Br Stretching Region (Deep Dive)

For primary alkyl bromides (

-

Conformer (Trans to Hydrogen):

-

Conformer (Trans to Carbon):

-

Isomer Distinction:

-

The Trans-isomer (diequatorial) allows specific rotamers of the bromomethyl group that may result in sharper, distinct bands compared to the cis-isomer.

-

Broadening or splitting in this region often indicates a mixture of conformers or isomers.

-

Quality Control: Impurity Profiling

Common synthesis routes involve the bromination of (4-methylcyclohexyl)methanol or the hydrobromination of 4-methyl-1-methylenecyclohexane .

Decision Matrix for Purity

Figure 2: Logic gate for rapid QC assessment of 1-(Bromomethyl)-4-methylcyclohexane.

Key Impurity Markers

-

Unreacted Alcohol ((4-methylcyclohexyl)methanol):

-

: Broad, strong band at

-

: Strong band at

-

: Broad, strong band at

-

Elimination Product (Alkene):

References

-

Bernath, P. F., & Sibert, E. (2020).[8] Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. The Journal of Physical Chemistry A. Link

-

NIST Mass Spectrometry Data Center. Cyclohexane, 1-bromo-4-methyl- IR Spectrum. NIST Chemistry WebBook, SRD 69. Link

-

PubChem. 1-(Bromomethyl)-4-methylcyclohexane Compound Summary. National Library of Medicine. Link

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Standard reference for C-Br assignments).

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Link

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. 1-(Bromomethyl)-4-methylcyclohexane [synhet.com]

- 3. 1-(Bromomethyl)-4-methylcyclohexane | C8H15Br | CID 13460364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BROMO-4-METHYLCYCLOHEXANE(6294-40-2) IR Spectrum [m.chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. ideals.illinois.edu [ideals.illinois.edu]

"material safety data sheet for 1-(Bromomethyl)-4-methylcyclohexane"

An In-depth Technical Guide to the Safe Handling of 1-(Bromomethyl)-4-methylcyclohexane

Authored by a Senior Application Scientist

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safe handling, storage, and application of 1-(Bromomethyl)-4-methylcyclohexane (CAS No: 21857-32-9, 78507-26-3). Beyond a standard Material Safety Data Sheet (MSDS), this document delves into the mechanistic underpinnings of the compound's reactivity and associated hazards, offering field-proven insights to ensure both experimental success and personal safety.

Section 1: Chemical Identity and Synthetic Utility

1-(Bromomethyl)-4-methylcyclohexane is a halogenated hydrocarbon widely employed as a synthetic intermediate in pharmaceutical research and medicinal chemistry.[1] Its utility stems from the presence of a reactive bromomethyl group attached to a substituted cyclohexane scaffold. This structure allows for the introduction of the 4-methylcyclohexylmethyl moiety into target molecules, a common strategy for modulating lipophilicity and metabolic stability in drug candidates.

Key Identifiers:

-

IUPAC Name: 1-(bromomethyl)-4-methylcyclohexane[2]

-

Molecular Formula: C₈H₁₅Br[2]

-

CAS Number: 21857-32-9, 78507-26-3[2]

-

Appearance: Typically a colorless to light yellow liquid.[3][4]

Section 2: Hazard Identification and Mechanistic Insights

The primary hazards associated with 1-(Bromomethyl)-4-methylcyclohexane are rooted in its chemical reactivity. As a primary alkyl bromide, it is an effective alkylating agent and participates readily in nucleophilic substitution reactions (Sₙ2). This reactivity is not only key to its synthetic utility but also the source of its primary health hazards.

Similar brominated hydrocarbons are classified as hazardous substances, and it is prudent to handle 1-(Bromomethyl)-4-methylcyclohexane with the same level of caution.[5] The GHS classifications for structurally related compounds serve as a reliable guide to its potential hazards.[6][7]

Table 1: GHS Hazard Classification (based on related compounds)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | Category 3 / 4 | H227: Combustible liquid[6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6][7] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[6][7] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[6][7] |

Causality of Hazards:

-

Skin and Eye Irritation: The electrophilic carbon of the bromomethyl group can be attacked by nucleophilic functional groups (e.g., amines, thiols) present in proteins and other biomolecules in the skin and eyes. This covalent modification can disrupt cellular function, leading to inflammation and irritation.[5] Prolonged or repeated exposure may exacerbate pre-existing conditions like dermatitis.[5]

-

Respiratory Irritation: Inhalation of vapors or aerosols can cause irritation to the respiratory tract.[5][8] The mechanism is similar to skin irritation, with the compound reacting with mucosal surfaces. Inhalation of vapors may also lead to dizziness and drowsiness.[5]

-

Flammability: While classified as combustible rather than highly flammable, its vapors can form explosive mixtures with air, particularly at elevated temperatures.[9]

Section 3: Proactive First-Aid and Emergency Response

A rapid and informed response is critical in the event of an exposure. The following protocols are designed to mitigate harm effectively.

-

Inhalation: Immediately move the affected individual to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has ceased, begin artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[6] Seek immediate medical attention.[8]

-

Skin Contact: Remove all contaminated clothing without delay.[8] Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][8] If skin irritation develops or persists, seek medical advice.[6] The rationale is to physically remove the chemical and dilute any remaining residue to minimize absorption and reaction with skin proteins.

-

Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, ensuring to hold the eyelids open and away from the eyeball to guarantee complete irrigation.[5][10] Remove contact lenses if present and easy to do so.[8] Persistent irritation requires immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water.[6] Seek immediate medical attention.

Section 4: Fire-Fighting Measures and Combustion Chemistry

In the event of a fire, the primary goal is to extinguish the blaze without reacting with the chemical itself.

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9]

-

Unsuitable Extinguishing Media: Avoid using a direct stream of water, as it may spread the flammable liquid.

-

Hazardous Combustion Products: Thermal decomposition can release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[9] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 5: Accidental Release: Containment and Decontamination

Effective spill management prevents the spread of contamination and minimizes exposure.

Step-by-Step Spill Protocol:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated to disperse vapors.

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames from the vicinity.[10]

-

Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields. For larger spills, a respirator may be necessary.[6]

-

Containment: Use an inert absorbent material like vermiculite, dry sand, or earth to dike the spill and prevent it from spreading. Do not use combustible materials like sawdust.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for chemical waste.[10]

-

Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.

-

Disposal: Dispose of all contaminated materials and waste as hazardous waste in accordance with local, state, and federal regulations.[6]

Section 6: Handling and Storage: Ensuring Chemical Stability

Proper handling and storage are the cornerstones of laboratory safety.

Handling Protocol

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to keep airborne concentrations low.[8] Facilities should be equipped with an eyewash station and a safety shower.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Safe Practices: Avoid breathing vapors or mists.[8] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[10]

Storage Protocol

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]

-

Incompatibilities: Store away from strong oxidizing agents.[5] The presence of such agents can lead to vigorous, exothermic reactions.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[5][10]

Section 7: Reactivity Profile and Synthetic Considerations

1-(Bromomethyl)-4-methylcyclohexane is primarily used as an electrophile in Sₙ2 reactions. Understanding this reactivity is crucial for both its intended use and for predicting potential hazardous reactions.

Mechanism of Action: The Sₙ2 Reaction

The compound's primary reactivity involves the displacement of the bromide ion by a nucleophile in a single, concerted step. This reaction proceeds with an inversion of stereochemistry at the carbon center, a critical consideration in asymmetric synthesis.[11][12]

Caption: General Sₙ2 reaction mechanism for 1-(Bromomethyl)-4-methylcyclohexane.

Section 8: Physical and Chemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | ~189.1 g/mol | [2][13] |

| Density | ~1.262 g/cm³ | |

| Boiling Point | 94-96 °C at 50 mmHg | |

| Refractive Index | ~1.488 |

| Solubility | Insoluble in water. Soluble in many organic solvents. |[3] |

Section 9: Experimental Workflow: A Self-Validating Safety Protocol

The following diagram outlines a mandatory workflow for handling 1-(Bromomethyl)-4-methylcyclohexane in a laboratory setting. Adherence to this process creates a self-validating system that minimizes risk at each stage.

Caption: Mandatory safe handling workflow for reactive alkyl halides.

Section 10: Toxicological Profile

While specific toxicological data for 1-(Bromomethyl)-4-methylcyclohexane is limited, the profile can be inferred from related alkyl bromides.

-

Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system upon direct contact.[5][9] Inhalation may cause central nervous system effects such as dizziness.[5]

-

Systemic Effects: Absorption through the skin is possible and may lead to systemic health effects, although this is not well-characterized.[5] It is crucial to prevent skin contact, especially with compromised skin (e.g., cuts, abrasions).[5]

References

-

Homework.Study.com. cis-1-bromo-4-methylcyclohexane + NaSH to 4-methylcyclohexanethiol. Available at: [Link]

-

Thermo Fisher Scientific. (Bromomethyl)cyclohexane SAFETY DATA SHEET. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. 1-(Bromomethyl)-4-methylcyclohexane. Available at: [Link]

-

Thermo Scientific Alfa Aesar. 1-Bromo-4-methylcyclohexane, cis + trans, 97%. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. 1-(Bromomethyl)-1-methylcyclohexane. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. 1-(Bromomethylene)-4-methylcyclohexane. Available at: [Link]

-

Reddit. r/chemhelp - I need help with this organic reaction. Available at: [Link]

Sources

- 1. 1-(Bromomethyl)-4-methylcyclohexane [synhet.com]

- 2. 1-(Bromomethyl)-4-methylcyclohexane | C8H15Br | CID 13460364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 6294-40-2: 1-Bromo-4-methylcyclohexane | CymitQuimica [cymitquimica.com]

- 4. 1-Bromo-4-methylcyclohexane, cis + trans, 97% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. echemi.com [echemi.com]

- 7. 1-(Bromomethyl)-1-methylcyclohexane | C8H15Br | CID 42614774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. homework.study.com [homework.study.com]

- 12. reddit.com [reddit.com]

- 13. 1-(Bromomethylene)-4-methylcyclohexane | C8H13Br | CID 10375398 - PubChem [pubchem.ncbi.nlm.nih.gov]

"GHS hazard classification of 1-(Bromomethyl)-4-methylcyclohexane"

Technical Safety Guide & Risk Assessment Profile [1]

Executive Summary: The Hazard Profile

1-(Bromomethyl)-4-methylcyclohexane (CAS: 78507-26-3 / 21857-32-9) is a functionalized cycloaliphatic alkylating agent commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

While some automated Safety Data Sheets (SDS) default to a "Skin Irritant" classification, authoritative ECHA notifications and structural alerts mandate a more conservative classification as a Skin Corrosive (Category 1B). This compound acts as a potent electrophile, capable of alkylating biological macromolecules via nucleophilic substitution (

Critical Hazard Statement: H314 - Causes severe skin burns and eye damage. [1]

Chemical Identity & Physicochemical Basis

Understanding the physical properties is the first step in exposure control. The lipophilicity of the cyclohexane ring combined with the reactivity of the primary bromide facilitates rapid dermal absorption and reaction.

| Parameter | Data Point | Technical Note |

| Chemical Name | 1-(Bromomethyl)-4-methylcyclohexane | |

| CAS Numbers | 78507-26-3 (cis/trans mix); 21857-32-9 (trans) | Isomers generally share hazard profiles.[1] |

| Molecular Formula | ||

| Molecular Weight | 191.11 g/mol | |

| Physical State | Colorless to pale yellow liquid | |

| Boiling Point | ~94-96°C at 50 mmHg | Volatile enough to present inhalation risks.[1] |

| Flash Point | ~75°C (Predicted) | H227 Combustible Liquid. |

| Reactivity | Primary Alkyl Halide | Susceptible to hydrolysis and nucleophilic attack. |

GHS Classification Matrix

The following classification is derived from a synthesis of ECHA C&L inventory data and Structure-Activity Relationship (SAR) analysis of analogous primary cycloalkyl bromides.

Core GHS Label Elements

Signal Word: DANGER Pictograms:

Detailed Hazard Statements (H-Codes)

| Hazard Class | Category | H-Code | Hazard Statement | Basis for Classification |

| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage.[1] | Primary Driver: High reactivity of primary bromide allows rapid alkylation of skin proteins. ECHA notifications support Corr. 1B over Irrit.[2][3][4] 2. |

| Flammable Liquids | 4 | H227 | Combustible liquid.[5] | Flash point typically >60°C but <93°C. |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1] | Volatile alkylating agents are potent mucous membrane irritants. |

| Eye Damage/Irritation | 1 | H318 | Causes serious eye damage.[2][3][6][7] | Implicit in Skin Corr.[2][3][6][7][8][9][10][11] 1B; irreversible corneal opacity risk. |

Expert Insight: Do not rely on "Irritant" (Category 2) classifications found in generic catalogs. Treat this compound as Corrosive . The mechanism of action (alkylation) suggests that prolonged contact will lead to necrosis, not just erythema.

Toxicological Mechanism: The Alkylation Pathway

The toxicity of 1-(Bromomethyl)-4-methylcyclohexane is not random; it is a direct consequence of its electrophilic nature.[1]

Mechanism of Action

The carbon atom attached to the bromine is electron-deficient (electrophilic) due to the induction of the halogen.[1] Biological tissue is rich in nucleophiles (Nu:), such as:

-

Cysteine residues in keratin (Skin).

-

Nitrogen bases in DNA (Genotoxicity potential).

-

Amine groups in enzymes.

Upon contact, the biological nucleophile attacks the electrophilic carbon, displacing the bromide ion. This covalent modification of proteins disrupts cellular function and triggers an inflammatory necrosis response (chemical burn).

Figure 1: The

Risk Assessment & Classification Workflow

To ensure scientific integrity, we validate the classification using a "Weight of Evidence" approach. We prioritize experimental data, followed by read-across from validated analogs (e.g., (Bromomethyl)cyclohexane).[1]

Figure 2: Decision logic for assigning the GHS classification. The presence of direct ECHA notifications for Corrosive 1B overrides the milder analog data.

Handling Protocol & Emergency Response

Protocol Validated for: BSL-2 / Chemical Fume Hood Environments.

Engineering Controls[1]

-

Ventilation: Handle ONLY in a functioning chemical fume hood. The volatility (BP ~96°C/50mmHg) implies significant vapor generation at room temperature.

-

Barrier Protection:

-

Gloves: Nitrile (0.11 mm) is insufficient for prolonged contact. Use Silver Shield (Laminate) or double-gloved Nitrile with immediate change upon splash.[1]

-

Eye Protection: Chemical splash goggles + Face shield. Standard safety glasses are inadequate for corrosive liquids.

-

Emergency Response (H314 Specific)

-

Skin Contact: Immediate flushing with water for 15+ minutes .[7] Do not neutralize with bases; this causes exothermic injury. Remove contaminated clothing under the shower.[2][10]

-

Eye Contact: Irrigate immediately. If contact lenses are present, remove only if easy.[2][3] Transport to ER immediately—corneal damage can be delayed.

-

Spill Management:

-

Evacuate the area.[2]

-

Absorb with inert material (Vermiculite/Sand). Do not use combustible materials (sawdust).

-

Neutralize waste stream as Halogenated Solvent.

-

References

-

European Chemicals Agency (ECHA). C&L Inventory: 1-(Bromomethyl)-4-methylcyclohexane (CAS 78507-26-3).[1] Retrieved from [1]

-

PubChem. Compound Summary: 1-(Bromomethyl)-4-methylcyclohexane (CID 13460364).[1][12] National Library of Medicine. Retrieved from [1][12]

-

Thermo Fisher Scientific. Safety Data Sheet: (Bromomethyl)cyclohexane (Analog Read-across).[1] Retrieved from [1]

-

United Nations. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Rev. 9, 2021.[13] Retrieved from [1]

Sources

- 1. 1-(Bromomethyl)-4-methylcyclohexane | C8H15Br | CID 13460364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemos.de [chemos.de]

- 10. manuals.plus [manuals.plus]

- 11. westfield.ma.edu [westfield.ma.edu]

- 12. 1-(Bromomethyl)-4-methylcyclohexane [synhet.com]

- 13. youtube.com [youtube.com]

Technical Guide: Thermal Stability and Decomposition of 1-(Bromomethyl)-4-methylcyclohexane

[1][2]

Executive Technical Summary

1-(Bromomethyl)-4-methylcyclohexane (CAS: 21857-32-9) is a primary alkyl bromide widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4][5] Structurally characterized by a cyclohexane ring substituted with a methyl group at the 4-position and a bromomethyl group at the 1-position, it exhibits distinct stability profiles compared to its secondary or tertiary halide analogs.[1][2]

Core Stability Verdict:

-

Thermal Stability: Moderately stable at ambient temperatures.[1][2] Significant thermal decomposition (dehydrohalogenation) is expected to initiate near its boiling point (~190°C) or under prolonged heating >150°C.[1][2]

-

Primary Decomposition Pathway: Elimination of hydrogen bromide (HBr) to form 1-methyl-4-methylenecyclohexane (exocyclic alkene).[1][2]

-

Critical Hazards: The compound is corrosive and combustible .[1][2] Decomposition releases toxic HBr gas, necessitating rigorous off-gas scrubbing in process environments.[1][2]

Physicochemical & Thermodynamic Profile

The following data consolidates experimental values and high-confidence predicted properties essential for process safety calculations.

| Property | Value | Context/Notes |

| Molecular Structure | C₈H₁₅Br | Primary Alkyl Bromide |

| Molecular Weight | 191.11 g/mol | |

| Boiling Point | ~190.3°C @ 760 mmHg | Decomposition risk increases near BP.[1][2][6][7] |

| Flash Point | ~70°C (Closed Cup) | Combustible Liquid (Class IIIA).[1][2] |

| Density | 1.189 - 1.26 g/mL | Denser than water; sinks in aqueous biphasic systems.[1][2] |

| Vapor Pressure | ~0.75 mmHg @ 25°C | Low volatility at ambient T. |

| Solubility | Immiscible in water | Soluble in DCM, THF, Toluene.[1][2] |

| Reactivity | Electrophilic | Susceptible to S_N2 substitution and E2 elimination.[1][2] |

Mechanistic Decomposition Analysis

Understanding the decomposition pathways is critical for defining the "Safe Operating Envelope" (SOE) during synthesis and distillation.[1][2]

Primary Pathway: Dehydrohalogenation (HBr Elimination)

Unlike secondary cyclohexyl bromides (e.g., 1-bromo-4-methylcyclohexane), which eliminate easily to form endocyclic alkenes, 1-(bromomethyl)-4-methylcyclohexane is a primary bromide.[1][2] The elimination of HBr is energetically more demanding but occurs thermally or in the presence of weak bases.[1][2]

-

Mechanism: The β-hydrogen (located on the C1 ring carbon) is abstracted, leading to the expulsion of the bromide leaving group.[1][2]

-

Product: The resulting double bond is exocyclic , forming 1-methyl-4-methylenecyclohexane .[1][2]

-

Thermodynamics: This reaction is endothermic but driven by entropy at high temperatures (ΔG becomes negative as T increases).[1][2]

Secondary Pathway: Radical Homolysis

At extreme temperatures (>250°C) or under UV irradiation, the C-Br bond (Bond Dissociation Energy ~68-70 kcal/mol) can undergo homolytic cleavage.[1][2]

-

Products: Bromine radicals (Br[1][2]•) and organic radicals, leading to polymerization or complex mixtures of brominated isomers.[1][2]

Hydrolytic Decomposition

In the presence of moisture and heat, the compound undergoes nucleophilic substitution (S_N2) to form (4-methylcyclohexyl)methanol and HBr.[1][2] This is autocatalytic, as the generated HBr can further catalyze degradation or corrode equipment.[1][2]

Visualization: Decomposition Pathways

Figure 1: Primary thermal and chemical decomposition pathways.[1][2] The red path represents the critical thermal safety risk.[2]

Experimental Stability Assessment Protocols

As a researcher, you should not rely solely on literature values for critical intermediates.[1][2] The following self-validating workflow ensures the material's stability in your specific process matrix.

Differential Scanning Calorimetry (DSC)

Purpose: Identify the "Onset Temperature" of exothermic decomposition.[1][2]

-

Protocol:

-

Seal 2-5 mg of sample in a gold-plated high-pressure crucible (to contain HBr gas).

-

Ramp temperature from 30°C to 300°C at 5°C/min under N₂.

-

Critical Signal: Look for an endotherm (boiling) followed by or overlapping with an exotherm (decomposition).[1][2] If an exotherm is detected <200°C, the material is thermally unstable for distillation at atmospheric pressure.[1][2]

-

Thermogravimetric Analysis (TGA)

Purpose: Quantify mass loss associated with HBr evolution.

-

Protocol:

Accelerated Stability Testing (Isothermal)

Purpose: Simulate long-term storage or process hold times.[1][2]

-

Protocol:

Visualization: Stability Validation Workflow

Figure 2: Step-by-step workflow for validating the thermal safety of the intermediate.

Process Safety & Handling Directive

Handling Corrosives

The decomposition product, HBr, is a potent acid gas.[1][2]

-

Equipment: Glass-lined or Hastelloy reactors are preferred for heated processes.[1][2] Stainless steel (SS316) is acceptable at ambient T but will corrode if moisture enters the system.[1][2]

-

Scrubbing: Reactor vents must be routed to a caustic scrubber (NaOH) to neutralize HBr evolution during distillation or high-temp reactions.[1][2]

Storage Recommendations

-

Temperature: Store at 2-8°C (Refrigerated) to inhibit slow elimination.

-

Atmosphere: Store under Argon or Nitrogen .[1][2] Oxygen promotes radical formation; Moisture promotes hydrolysis.[1][2]

-

Stabilizers: Commercial grades may contain silver wool or weak base stabilizers (e.g., K₂CO₃) in the packaging to scavenge free HBr, preventing autocatalysis.[2]

Distillation Hazards

Purification via distillation is the highest risk operation.[1][2]

-

Vacuum is Mandatory: Do NOT distill at atmospheric pressure (190°C is too close to decomposition onset).[1][2]

-

Target: Reduce pressure to <10 mmHg to lower the boiling point to <80°C.

-

Cool Down: Do not allow the pot residue (which concentrates high-boiling impurities) to overheat near the end of the distillation.[1][2]

References

-

PubChem. (2025).[1][2][8] 1-(Bromomethyl)-4-methylcyclohexane (CAS 21857-32-9).[1][2][3][4][5] National Library of Medicine.[1][2] [Link][1][2][3][4]

-

LookChem. (2025).[1][2] Physical Properties of 1-(Bromomethyl)-4-methylcyclohexane. [Link]

-

Wade, L. G. (2014).[1][2] Organic Chemistry: Structure and Synthesis of Alkenes (Elimination Mechanisms). 8th Edn, Pearson Education.[1][2] (Foundational text for E2/E1 mechanism citations).

Sources

- 1. 1-(Bromomethyl)-4-methylcyclohexane | C8H15Br | CID 13460364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylcyclohexanemethanol - Wikipedia [en.wikipedia.org]

- 3. 1-(Bromomethyl)-4-methylcyclohexane [synhet.com]

- 4. 1-(Bromomethyl)-4-methylcyclohexane [synhet.com]

- 5. 1-(BROMOMETHYL)-4-METHYLCYCLOHEXANE - CAS:21857-32-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. Boiling Point | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 1-(Bromomethylene)-4-methylcyclohexane | C8H13Br | CID 10375398 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-(Bromomethyl)-4-methylcyclohexane as a Versatile Alkylating Agent

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Utility of the 4-Methylcyclohexylmethyl Moiety

In the landscape of medicinal chemistry and advanced organic synthesis, the introduction of specific lipophilic and conformationally-defined moieties is a cornerstone of molecular design. 1-(Bromomethyl)-4-methylcyclohexane serves as a premier reagent for this purpose, acting as a potent primary alkylating agent. Its structure combines a reactive bromomethyl group, ideal for nucleophilic substitution, with a 4-methylcyclohexyl scaffold. This scaffold imparts desirable physicochemical properties to target molecules, such as increased lipophilicity and metabolic stability, which are critical for optimizing drug candidates.

This guide provides an in-depth exploration of 1-(bromomethyl)-4-methylcyclohexane, detailing its properties, reaction mechanisms, and field-proven protocols for its application in key synthetic transformations, including O-alkylation and N-alkylation. The protocols are designed for researchers and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure successful and reproducible outcomes.

Reagent Profile: Physicochemical Properties and Safety

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in the laboratory.

Table 1: Physicochemical Data for 1-(Bromomethyl)-4-methylcyclohexane

| Property | Value | Source |

| IUPAC Name | 1-(bromomethyl)-4-methylcyclohexane | [PubChem][1] |

| CAS Number | 21857-32-9 | [SynHet][2] |

| Molecular Formula | C₈H₁₅Br | [PubChem][1] |

| Molecular Weight | 191.11 g/mol | [PubChem][1] |

| Appearance | Light yellow liquid | [Thermo Fisher Scientific][3] |

| Primary Hazards | Corrosive, Combustible Liquid | [PubChem][1] |

| Storage | Store in a cool, dry, well-ventilated area away from oxidizing agents. | [Thermo Fisher Scientific] |

Safety & Handling: 1-(Bromomethyl)-4-methylcyclohexane is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is also a combustible liquid.[1] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. All manipulations should be performed within a certified chemical fume hood.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[3] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[3] It is incompatible with strong oxidizing agents.

The Causality of Alkylation: The SN2 Mechanism

1-(Bromomethyl)-4-methylcyclohexane is a primary alkyl halide, a structural feature that dictates its reactivity. It overwhelmingly participates in bimolecular nucleophilic substitution (SN2) reactions.[5][6]

Mechanism Pillars:

-

Concerted Reaction: The S

N2 mechanism is a single-step, concerted process. The incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[5][7] -

Backside Attack: For the reaction to occur, the nucleophile must approach the carbon atom from the side opposite to the leaving group (a 180° trajectory).[7] This "backside attack" is sterically unhindered for a primary halide like 1-(bromomethyl)-4-methylcyclohexane, leading to a rapid reaction rate compared to more substituted halides.

-

Inversion of Stereochemistry: A hallmark of the S

N2 reaction is the inversion of stereochemistry at the reaction center.[5][6] While the carbon of the bromomethyl group is not a stereocenter itself, this principle is fundamental to the mechanism's transition state geometry.

The following diagram illustrates the general SN2 pathway with this reagent.

Caption: General SN2 mechanism for alkylation.

Application Protocols

The following protocols provide detailed, step-by-step methodologies for common and powerful applications of 1-(bromomethyl)-4-methylcyclohexane.

Protocol 1: O-Alkylation of Phenol via Williamson Ether Synthesis

Principle: The Williamson ether synthesis is a robust method for preparing ethers.[8] It proceeds via the Sngcontent-ng-c3230145110="" class="ng-star-inserted">N2 reaction of an alkyl halide with an alkoxide or phenoxide.[7] In this protocol, a weak base deprotonates phenol to form the highly nucleophilic sodium phenoxide, which then attacks 1-(bromomethyl)-4-methylcyclohexane to form the corresponding ether.

Materials and Reagents:

-

1-(Bromomethyl)-4-methylcyclohexane

-

Phenol

-

Potassium carbonate (K₂CO₃), anhydrous, finely powdered

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

50 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup

-

Ethyl acetate, Hexanes (for chromatography)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

Caption: Experimental workflow for Williamson ether synthesis.

Step-by-Step Protocol:

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 eq.), finely powdered potassium carbonate (1.5 eq.), and 20 mL of anhydrous acetone.

-

Causality: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol, forming the potassium phenoxide in situ. Acetone is a polar aprotic solvent that effectively solvates the cation but not the nucleophile, enhancing its reactivity in an S

N2 reaction.

-

-

Addition of Alkylating Agent: While stirring the suspension, add 1-(bromomethyl)-4-methylcyclohexane (1.1 eq.) dropwise at room temperature.

-

Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C for acetone) using a heating mantle.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The disappearance of the phenol spot and the appearance of a new, less polar product spot indicates reaction completion. This typically takes 4-12 hours.

-

Workup - Quenching and Filtration: Once the reaction is complete, allow the flask to cool to room temperature. Filter the solid potassium salts through a pad of Celite, washing the filter cake with a small amount of acetone.

-

Concentration: Transfer the filtrate to a round-bottom flask and remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in ethyl acetate (30 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Causality: The NaHCO₃ wash removes any unreacted phenol. The brine wash removes residual water from the organic layer.

-

-

Drying and Final Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ether.

-

Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate, to obtain the pure (4-methylcyclohexyl)methyl phenyl ether.

Protocol 2: Selective Mono-N-Alkylation of a Primary Amine

Principle: The N-alkylation of amines with alkyl halides is a fundamental C-N bond-forming reaction. However, a significant challenge is over-alkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material.[9][10] This protocol employs a strategy of using a large excess of the primary amine to statistically favor mono-alkylation.

Materials and Reagents:

-

1-(Bromomethyl)-4-methylcyclohexane

-

Primary amine (e.g., Benzylamine)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or Ethanol (EtOH), anhydrous

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup

-

Dichloromethane (DCM)

-

1 M aqueous HCl solution

-

1 M aqueous NaOH solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve the primary amine (5.0 eq.) in 25 mL of anhydrous acetonitrile. Add potassium carbonate (2.0 eq.).

-

Causality: Using a large excess of the primary amine ensures that the alkylating agent is more likely to encounter and react with a molecule of the starting amine rather than the secondary amine product. The base (K₂CO₃) acts as a scavenger for the HBr generated during the reaction, preventing the formation of amine hydrobromide salts which are non-nucleophilic.

-

-

Addition of Alkylating Agent: Prepare a solution of 1-(bromomethyl)-4-methylcyclohexane (1.0 eq.) in 5 mL of acetonitrile. Add this solution dropwise to the stirring amine solution over 15 minutes at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature or warm gently to 40-50°C if the reaction is sluggish.

-

Monitoring: Monitor the reaction by TLC until the 1-(bromomethyl)-4-methylcyclohexane is consumed (typically 2-6 hours).

-

Workup - Quenching and Concentration: Filter off the inorganic salts and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Acid-Base Extraction: Dissolve the residue in dichloromethane (30 mL). Transfer to a separatory funnel and wash with water (20 mL). To remove the excess primary amine, extract the organic layer with 1 M HCl (3 x 15 mL).

-

Causality: The acidic wash protonates all amines, transferring them to the aqueous layer. The desired secondary amine is generally less basic than the primary amine starting material, but both will be extracted.

-

-

Product Isolation: Basify the combined acidic aqueous layers to pH > 12 by carefully adding 1 M NaOH. This deprotonates the ammonium salts, regenerating the free amines. Extract the liberated amines back into dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product will be a mixture of mono- and di-alkylated products. Purify via silica gel column chromatography to isolate the desired mono-alkylated secondary amine.

References

-

Study.com. (n.d.). Consider the reaction of trans-1-bromo-4-methylcyclohexane with sodium methoxide. Retrieved from [Link]

-

Study.com. (n.d.). Draw the equation in a way that shows clearly the stereochemistry of the reactant and product. cis-1-bromo-4-methylcyclohexane + NaSH to 4-methylcyclohexanethiol. Retrieved from [Link]

-

Reddit. (2023). I need help with this organic reaction, I've tried to look for explanations for hours and couldn't find a definitive answer. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 1-Bromo-4-methylcyclohexane, cis + trans, 97%. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-4-methylcyclohexane. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Thermo Fisher Scientific. (2010). (Bromomethyl)cyclohexane SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. 1-(Bromomethyl)-4-methylcyclohexane | C8H15Br | CID 13460364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Bromomethyl)-4-methylcyclohexane [synhet.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. homework.study.com [homework.study.com]

- 6. reddit.com [reddit.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amine alkylation - Wikipedia [en.wikipedia.org]

"nucleophilic substitution reactions with 1-(Bromomethyl)-4-methylcyclohexane"

Application Note: Nucleophilic Substitution Protocols for 1-(Bromomethyl)-4-methylcyclohexane

Executive Summary & Chemical Profile

1-(Bromomethyl)-4-methylcyclohexane is a valuable bifunctional building block in medicinal chemistry, primarily used to introduce a lipophilic "spacer" group that fits well into hydrophobic pockets of target proteins (e.g., GPCRs, kinases). Unlike its ring-substituted analog (1-bromo-4-methylcyclohexane), this molecule features an exocyclic primary alkyl halide .

This structural distinction is critical: the electrophilic carbon is less sterically hindered than a secondary ring carbon, making it highly amenable to

Chemical Identity

| Property | Detail |

| IUPAC Name | 1-(Bromomethyl)-4-methylcyclohexane |

| CAS Number | 35966-99-5 (cis/trans mixture) |

| Molecular Formula | |

| Reactive Center | Primary Alkyl Bromide (Exocyclic) |

| Dominant Mechanism | |

| Major Side Reaction | E2 Elimination (forming 1-methylene-4-methylcyclohexane) |

Stereochemical Considerations

The starting material often exists as a mixture of cis and trans isomers.

-

Trans-isomer (Thermodynamic): The 4-methyl and 1-bromomethyl groups are trans. In the chair conformation, both bulky groups prefer the equatorial position (1,4-diequatorial). This conformation is generally more accessible to nucleophiles.

-

Cis-isomer (Kinetic): One group is axial, the other equatorial. The axial methylene group suffers from 1,3-diaxial interactions, potentially retarding the approach of the nucleophile slightly compared to the equatorial conformer.

Mechanistic Insight & Reaction Pathway

The reaction proceeds via a concerted

Key Success Factors:

-

Solvent Polarity: Polar aprotic solvents (DMF, DMSO, MeCN) are required to solvate the cation (e.g.,

, -

Leaving Group Activation: Bromide is a good leaving group, but conversion to Iodide (Finkelstein) can accelerate sluggish reactions.

-

Steric Management: While the halide is primary, the adjacent cyclohexane ring provides bulk. Highly branched nucleophiles (e.g., tert-butylamine) may show reduced rates.

Caption: Mechanistic pathway showing the dominant SN2 route and the potential E2 side reaction driven by base sterics.

Experimental Protocols

Protocol A: Finkelstein Reaction (Activation to Iodide)

Purpose: To convert the alkyl bromide to the more reactive alkyl iodide. This is often necessary when coupling with weak nucleophiles.

Reagents:

-

Substrate: 1-(Bromomethyl)-4-methylcyclohexane (1.0 eq)

-

Reagent: Sodium Iodide (NaI) (2.0 eq)

-

Solvent: Acetone (Anhydrous)

Step-by-Step Procedure:

-

Dissolution: Dissolve NaI (20 mmol) in anhydrous acetone (30 mL) in a round-bottom flask. The solution should be clear.

-

Addition: Add 1-(bromomethyl)-4-methylcyclohexane (10 mmol) dropwise to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 4–6 hours.-

Observation: A white precipitate (NaBr) will form as the reaction proceeds, driving the equilibrium forward (Le Chatelier’s principle).

-

-

Workup: Cool to room temperature. Filter off the NaBr solid. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether, wash with water and sodium thiosulfate (to remove iodine color). Dry over

and concentrate. -

Yield: Expect >90%. The product is light sensitive; store in the dark.

Protocol B: C-N Bond Formation (Amination with Morpholine)

Purpose: Synthesis of tertiary amines for medicinal chemistry libraries.

Reagents:

-

Substrate: 1-(Bromomethyl)-4-methylcyclohexane (1.0 eq)

-

Nucleophile: Morpholine (1.2 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) - Micronized is preferred. -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

-

Preparation: In a reaction vial, suspend

(2.0 mmol) in MeCN (5 mL). -

Nucleophile Addition: Add Morpholine (1.2 mmol). Stir for 10 minutes at room temperature.

-

Substrate Addition: Add the bromide substrate (1.0 mmol).

-

Reaction: Heat the mixture to

for 12 hours.-

Monitoring: Monitor by TLC (Stain: Iodine or Dragendorff’s reagent) or LCMS. The bromide has weak UV absorbance; the product will stain strongly with Dragendorff.

-

-

Workup:

-

Dilute with Ethyl Acetate (20 mL).

-

Wash with water (

) and Brine ( -

Note: If using DMF, increase water washes to 3x to fully remove the solvent.

-

-

Isolation: Dry organic layer over

, filter, and concentrate. -

Purification: If necessary, purify via flash column chromatography (DCM/MeOH gradient).

Protocol C: C-O Bond Formation (Williamson Ether Synthesis)

Purpose: Creating ether linkages.[1]

Reagents:

-

Substrate: 1-(Bromomethyl)-4-methylcyclohexane (1.0 eq)

-

Nucleophile: Phenol derivative (1.1 eq)

-

Base: Cesium Carbonate (

) (1.5 eq) or NaH (for aliphatic alcohols). -

Solvent: DMF.

Step-by-Step Procedure:

-

Deprotonation: Dissolve the phenol (1.1 mmol) in DMF (3 mL). Add

(1.5 mmol) and stir for 30 mins at RT. -

Alkylation: Add the bromide (1.0 mmol) in DMF (1 mL).

-

Heating: Heat to

for 4-8 hours.-

Why Cesium? The "Cesium Effect" improves solubility in organic solvents and increases the nucleophilicity of the phenoxide anion.

-

-

Quench: Pour into ice water. Extract with Ethyl Acetate.

Troubleshooting & Optimization Guide

Use the following decision tree to troubleshoot low yields or side reactions.

Caption: Decision matrix for optimizing reaction conditions based on TLC/LCMS data.

Common Pitfalls:

-

Hygroscopic Solvents:

reactions are sensitive to solvation. Water solvates anions (nucleophiles) too strongly, killing reactivity. Ensure DMF/MeCN are anhydrous. -

Base Selection: Avoid bulky bases like t-Butoxide if you want substitution; they will drive E2 elimination to form the exocyclic alkene.

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (Standard text for SN2 mechanism and solvent effects).

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative source on cyclohexane conformational analysis).

-

Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Original protocol for halide exchange).

-

PubChem Compound Summary. "1-(Bromomethyl)-4-methylcyclohexane". National Center for Biotechnology Information. (Physical data and safety).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Practical guide to nucleophilic substitution in synthesis).

Sources

Application Note: High-Efficiency Williamson Ether Synthesis using 1-(Bromomethyl)-4-methylcyclohexane

[1]

Executive Summary

This guide details the optimization and execution of Williamson ether synthesis utilizing 1-(Bromomethyl)-4-methylcyclohexane as the electrophile.[1] Unlike simple primary halides, this substrate presents unique steric challenges due to

Mechanistic Insight & Substrate Analysis

Substrate Characteristics

The electrophile, 1-(Bromomethyl)-4-methylcyclohexane , is a primary alkyl halide.[1] However, its reactivity is modulated by the adjacent cyclohexane ring.

-

Structure:

attached to a secondary carbon (C1 of the ring).[1] -

Reactivity Profile: While it undergoes

substitution, the reaction rate is slower than that of methyl or ethyl bromide due to steric hindrance from the cyclohexane ring (beta-branching). -

Stereochemistry: The starting material typically exists as a mixture of cis and trans isomers (referring to the relative positions of the C1-substituent and C4-methyl).

-

Crucial Insight: The

reaction occurs at the exocyclic methylene carbon (

-

Reaction Pathway

The reaction follows a concerted

Competing Pathway:

Figure 1: Mechanistic pathway showing the dominant

Strategic Planning: Protocol Selection

Select the protocol based on your specific constraints:

| Feature | Protocol A: Anhydrous (NaH) | Protocol B: Phase Transfer (PTC) |

| Primary Use Case | High-value alcohols, small scale (<1g), difficult substrates.[1] | Scale-up (>5g), robust alcohols (phenols, primary alcohols).[1] |

| Solvent System | DMF or THF (Anhydrous).[1] | Toluene/Water or DCM/Water.[1] |

| Base | Sodium Hydride (NaH).[1][3][4] | Sodium Hydroxide (NaOH) or KOH.[1][3] |

| Moisture Sensitivity | High (Requires inert atmosphere).[1] | Low (Water is part of the system). |

| Reaction Rate | Fast (Homogeneous).[1] | Moderate (Heterogeneous).[1] |

| Workup | Requires careful quenching.[1] | Simple phase separation.[1] |

Protocol A: High-Yield Anhydrous Method (NaH)

Safety Alert: Sodium Hydride (NaH) releases flammable hydrogen gas.[1] Perform all steps in a fume hood. Ensure glassware is oven-dried.[1]

Reagents & Stoichiometry[1]

-

Alcohol (ROH): 1.0 equiv.[1]

-

Sodium Hydride (60% in oil): 1.2 – 1.5 equiv.[1]

-

Solvent: Anhydrous DMF (preferred for rate) or THF (preferred for ease of workup).[1] Concentration: 0.2 M – 0.5 M.[1]

-

Catalyst (Optional): TBAI (Tetrabutylammonium iodide), 0.05 equiv (accelerates reaction via Finkelstein-like activation).[1]

Step-by-Step Procedure

-

Alkoxide Formation:

-

Charge an oven-dried round-bottom flask with NaH (1.2 equiv).

-

Optional: Wash NaH with dry hexanes to remove mineral oil if UV detection of the product is critical; otherwise, leave as is.

-

Add anhydrous DMF under Nitrogen/Argon flow.[1]

-

Cool to 0°C (ice bath).

-

Add the Alcohol (dissolved in minimal DMF) dropwise. Gas evolution (

) will occur.[1] -

Stir at 0°C for 15 min, then warm to Room Temperature (RT) for 30 min to ensure complete deprotonation.

-

-

Electrophile Addition:

-

Cool the solution back to 0°C (optional, but recommended to suppress elimination).

-

Add 1-(Bromomethyl)-4-methylcyclohexane dropwise.[1]

-

Add TBAI catalyst here if using.

-

-

Reaction:

-

Workup:

Protocol B: Phase Transfer Catalysis (PTC) Method[1]

Concept: Uses a quaternary ammonium salt to transport the hydroxide ion into the organic phase, deprotonating the alcohol in situ.

Reagents

-

Alcohol: 1.0 equiv.[1]

-

1-(Bromomethyl)-4-methylcyclohexane: 1.2 – 1.5 equiv.[1]

-

Base: 50% NaOH (aq) or powdered KOH (3.0 equiv).

-

Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5–10 mol%).[1]

-

Solvent: Toluene (preferred) or DCM.[1]

Step-by-Step Procedure

-

Setup:

-

In a flask, combine the Alcohol , 1-(Bromomethyl)-4-methylcyclohexane , and Toluene (approx 3-5 mL per gram of substrate).[1]

-

Add the TBAB catalyst .

-

-

Initiation:

-

Add the 50% NaOH solution or powdered KOH.

-